
1,2,4-Thiadiazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Thiadiazole-3-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its five-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,4-Thiadiazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of thiosemicarbazides with carboxylic acids under acidic conditions. For instance, the reaction between thiosemicarbazide and formic acid in the presence of phosphorus oxychloride can yield this compound . Another method involves the reaction of thiosemicarbazides with nitriles under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,4-Thiadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiadiazole derivatives.
Substitution: Substituted thiadiazoles with various functional groups.
Applications De Recherche Scientifique
1,2,4-Thiadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2,4-thiadiazole-3-carboxylic acid and its derivatives often involves interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit enzymes involved in DNA replication, thereby exhibiting cytotoxic effects against cancer cells . Additionally, the compound can disrupt membrane integrity in fungal cells, leading to antifungal activity .
Comparaison Avec Des Composés Similaires
1,2,4-Thiadiazole-3-carboxylic acid can be compared with other similar heterocyclic compounds, such as:
1,3,4-Thiadiazole: This compound also contains sulfur and nitrogen atoms but differs in the position of the nitrogen atoms within the ring.
1,2,3-Thiadiazole: Another isomeric form with different nitrogen atom positions, exhibiting unique chemical reactivity and biological activities.
Uniqueness: this compound is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical reactivity and biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Propriétés
Formule moléculaire |
C3H2N2O2S |
|---|---|
Poids moléculaire |
130.13 g/mol |
Nom IUPAC |
1,2,4-thiadiazole-3-carboxylic acid |
InChI |
InChI=1S/C3H2N2O2S/c6-3(7)2-4-1-8-5-2/h1H,(H,6,7) |
Clé InChI |
JCEZAGTZPADNGD-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=NS1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



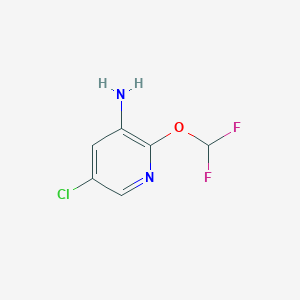
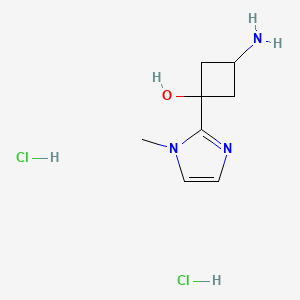
![(1R,2S,5R,6S)-8-oxatricyclo[4.3.0.0,2,5]nonane-7,9-dione](/img/structure/B13482167.png)
![3-[4-(tert-Butyl)phenyl]pyrrolidine Hydrochloride](/img/structure/B13482173.png)
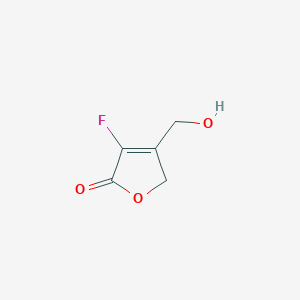
![[(3S,4S)-4-aminotetrahydrofuran-3-yl]methanol;hydrochloride](/img/structure/B13482179.png)
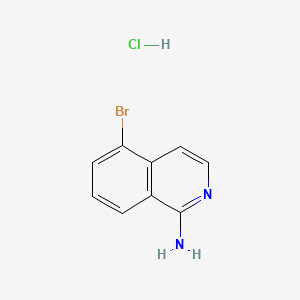
![1-[(2R)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B13482186.png)
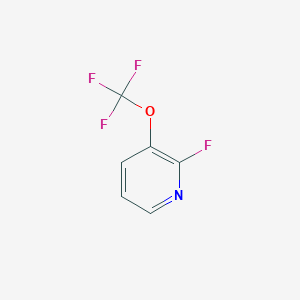
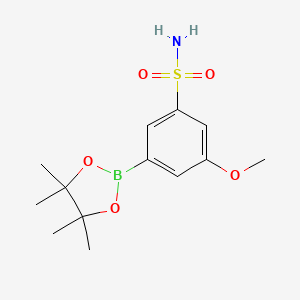
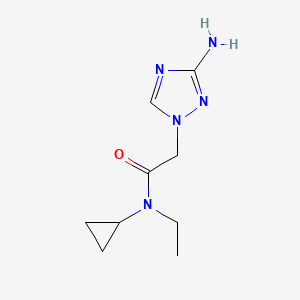
![Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate](/img/structure/B13482215.png)
![2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetic acid](/img/structure/B13482227.png)
